molecular formula C17H15N3OS B2771493 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392243-17-3

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2771493
CAS No.: 392243-17-3
M. Wt: 309.39
InChI Key: REJDVOOWDZGXDN-UHFFFAOYSA-N
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Description

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a benzyl group attached to a benzamide moiety, with a 1,3,4-thiadiazole ring substituted at the 2-position with a methyl group.

Mechanism of Action

Target of Action

The primary target of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .

Mode of Action

The compound interacts with carbonic anhydrase IX, inhibiting its activity . This interaction is likely due to the compound’s ability to bind to the enzyme’s active sites . The exact nature of these interactions and the resulting changes in the enzyme’s function are still under investigation.

Biochemical Pathways

The inhibition of carbonic anhydrase IX can affect various biochemical pathways. For instance, it can disrupt the balance of carbon dioxide and bicarbonate ions in the cell, which can have downstream effects on processes such as pH regulation and ion transport .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The inhibition of carbonic anhydrase IX by this compound can lead to a variety of molecular and cellular effects. For example, it can induce apoptosis in cancer cells . In a study, the compound showed significant anti-proliferative effectiveness against two cancer cell lines (U87 and HeLa) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ability to inhibit carbonic anhydrase IX . Additionally, factors such as temperature and light exposure could potentially affect the compound’s stability.

Preparation Methods

The synthesis of 4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of thiosemicarbazide with various reagents to form the 1,3,4-thiadiazole ring . One common method involves the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Comparison with Similar Compounds

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

4-benzyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-19-20-17(22-12)18-16(21)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJDVOOWDZGXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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